2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJSTFLHFURMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the following steps:
Chlorobenzylation: The attachment of a 2-chlorobenzyl group to the brominated benzaldehyde.
These reactions often require specific conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde to related benzaldehyde derivatives allow for critical comparisons. Key analogs are summarized below, with their distinguishing features and biological implications:
Structural Analogues with Halogen Variations
Analogs with Alkoxy Group Modifications
Biological Activity
2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a chlorobenzyl ether moiety, contributing to its unique chemical reactivity and biological properties. Understanding its structure is crucial for exploring its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator of various metabolic pathways, influencing cellular processes such as apoptosis, oxidative stress response, and cell proliferation.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have been shown to ameliorate oxidative damage in keratinocytes and modulate the expression of antioxidant proteins such as TrxR1 and HO-1 without affecting Nrf2 expression .
Anticancer Potential
Studies have demonstrated that related bromophenol derivatives possess notable anticancer activities. For example, certain compounds have been found to inhibit the viability of leukemia K562 cells and induce apoptosis without altering cell cycle distribution . The cytotoxic effects are often linked to the presence of specific functional groups that enhance reactivity with cancer cell targets.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting pathways involved in cancer progression and inflammation. The precise targets remain to be fully elucidated; however, it is hypothesized that the bromine atom plays a critical role in modulating enzyme activity through electronic effects.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity based on substituents:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine, Methoxy, Chlorobenzyl | Antioxidant, Anticancer |
| 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde | Bromobenzyl | Moderate anticancer |
| 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde | Fluorine instead of Bromine | Reduced reactivity |
This table illustrates how variations in halogen substituents can significantly influence the biological activities of these compounds.
Case Studies
- Oxidative Stress Study : In vitro studies on HaCaT keratinocytes treated with hydrogen peroxide showed that certain bromophenol derivatives could reduce reactive oxygen species (ROS) levels and protect against oxidative stress-induced damage .
- Cytotoxicity Assessment : A study assessing various derivatives against leukemia cell lines found that specific substitutions led to enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that favors certain functional groups for increased efficacy .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde?
Methodological Answer: The compound can be synthesized via sequential functionalization of a benzaldehyde precursor. A typical approach involves:
Bromination : Introduce the bromo group at the 2-position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Protection/Deprotection : The 4-hydroxy group is protected (e.g., with a benzyl or methyl group) before introducing the 2-chlorobenzyloxy moiety via nucleophilic substitution .
Methoxy Group Installation : The 5-methoxy group is added using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Purification is achieved via column chromatography or recrystallization, with purity confirmed by HPLC or TLC .
Q. What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
Q. How can researchers assess the compound’s purity post-synthesis?
Methodological Answer:
- Chromatography :
- HPLC : Use a C18 column with a UV detector (λ = 254 nm) and acetonitrile/water mobile phase. Purity >98% is typical for research-grade material .
- TLC : Silica gel plates with ethyl acetate/hexane (1:3) eluent; visualize under UV or iodine vapor .
- Melting Point : Compare observed melting point to literature values to detect impurities .
Advanced Research Questions
Q. How does the 2-chlorobenzyloxy group influence reactivity in nucleophilic addition reactions?
Methodological Answer: The 2-chlorobenzyloxy group is electron-withdrawing due to the Cl atom, which:
- Activates the Aldehyde : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions or hydride reductions) .
- Directs Substitution : The chloro substituent’s position on the benzyl ring affects steric and electronic interactions, as seen in analogous compounds where halogen positioning alters reaction rates by 20–30% .
Controlled experiments with varying substituents (e.g., 2-fluoro vs. 2-chloro) are recommended to isolate electronic effects .
Q. What strategies mitigate side reactions during derivatization of the aldehyde group?
Methodological Answer:
- Protecting Groups : Temporarily protect the aldehyde as an acetal or thioacetal to prevent unwanted oxidation or nucleophilic attacks during other functionalizations .
- Low-Temperature Reactions : Perform reactions at 0–5°C to suppress aldol condensation, a common side reaction in basic conditions .
- Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to direct regioselectivity in Schiff base formation, as demonstrated in analogous benzaldehyde derivatives .
Q. How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). The aldehyde group may form hydrogen bonds with active-site residues .
- QSAR Studies : Correlate substituent effects (e.g., bromo vs. chloro) with biological activity using datasets from similar benzaldehyde derivatives .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox or charge-transfer interactions .
Q. What crystallographic techniques confirm the compound’s molecular configuration?
Methodological Answer:
Q. How does solvent choice impact the compound’s stability in storage?
Methodological Answer:
- Aprotic Solvents : Store in anhydrous DMSO or DMF to prevent aldehyde oxidation. Degradation rates increase by 15% in protic solvents like methanol .
- Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
